MMP Inhibitory Potency of Thiomorpholine-3-carboxamide Derived Scaffolds vs. Acyclic Hydroxamate Comparators
The thiomorpholine-3-carboxamide-derived scaffold AG-3340 (N-hydroxy-2,2-dimethyl-4-[(4-phenoxyphenyl)sulfonyl]thiomorpholine-3-carboxamide) achieved 50% inhibition at 0.083 nM against MMP-3/7/9 and 0.26 nM against MMP-2, representing a 72-fold to 240-fold improvement in potency compared to the acyclic hydroxamate comparator CGS27023A, which required 20 nM and 8 nM for equivalent inhibition of the same MMP isoforms [1]. This direct head-to-head comparison establishes the thiomorpholine-3-carboxamide core as a privileged scaffold for MMP inhibitor design.
| Evidence Dimension | Enzyme inhibition potency (50% inhibition concentration) |
|---|---|
| Target Compound Data | AG-3340 (thiomorpholine-3-carboxamide derivative): 0.083 nM against MMP-3/7/9; 0.26 nM against MMP-2 |
| Comparator Or Baseline | CGS27023A (acyclic hydroxamate): 20 nM against MMP-3/7/9; 8 nM against MMP-2 |
| Quantified Difference | AG-3340 is 240-fold more potent against MMP-3/7/9 (0.083 nM vs. 20 nM) and 30.8-fold more potent against MMP-2 (0.26 nM vs. 8 nM) |
| Conditions | In vitro enzyme inhibition assay; matrix metalloproteinases MMP-2, MMP-3, MMP-7, MMP-9; Homo sapiens |
Why This Matters
The 30- to 240-fold potency advantage of the thiomorpholine-3-carboxamide-derived scaffold over acyclic comparators justifies its selection for MMP-targeted drug discovery programs requiring sub-nanomolar inhibition.
- [1] BRENDA Enzyme Database. Literature summary: AG-3340 (N-hydroxy-2,2-dimethyl-4-[(4-phenoxyphenyl)sulfonyl]thiomorpholine-3-carboxamide) inhibition data vs. MMP isoforms. View Source
